N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride
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Description
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride is a useful research compound. Its molecular formula is C23H21ClN4O3S2 and its molecular weight is 501.02. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.
Pharmacokinetics
The admet calculation showed favorable pharmacokinetic profile of synthesized benzothiazole derivatives .
Result of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity , suggesting that they may inhibit the growth of M. tuberculosis at the molecular and cellular levels.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d]thiazole moiety and a tetrahydrothieno[2,3-c]pyridine framework. Its structural complexity contributes to its biological activity, particularly in targeting specific enzymes involved in DNA repair mechanisms.
Enzyme Inhibition
Research indicates that related compounds within the same structural class exhibit significant inhibition of apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme critical for DNA repair processes. For instance, N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide demonstrated low micromolar activity against APE1 and enhanced the cytotoxicity of alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ) in HeLa cells .
The compound's ability to potentiate the effects of these agents suggests its potential utility in combination therapies for cancer treatment.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of such compounds. The presence of specific functional groups, such as the nitro group and the thieno-pyridine core, appears to enhance enzyme inhibition and cytotoxic effects. Studies have indicated that modifications to these groups can lead to significant changes in biological activity .
Case Studies
- Inhibition of APE1 : A study focusing on a series of compounds including those structurally similar to N-(3-(benzo[d]thiazol-2-yl)-6-ethyl...) reported their effects on APE1 activity. Compounds showed promising results with IC50 values indicating effective inhibition at low concentrations .
- Cytotoxicity Enhancement : In vitro assays demonstrated that certain analogs of this compound increased the cytotoxicity of standard chemotherapeutic agents in cancer cell lines. This was attributed to their ability to inhibit DNA repair mechanisms .
Data Summary Table
Compound | Target | IC50 (µM) | Effect on Cytotoxicity |
---|---|---|---|
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl...) | APE1 | 1.5 | Enhanced with MMS/TMZ |
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl...) | Unknown | TBD | TBD |
Related Benzo[d]thiazole Derivatives | Pseudomonas aeruginosa | <64 μg/mL | Not specified |
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-nitrobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S2.ClH/c1-2-26-12-11-16-19(13-26)32-23(20(16)22-24-17-5-3-4-6-18(17)31-22)25-21(28)14-7-9-15(10-8-14)27(29)30;/h3-10H,2,11-13H2,1H3,(H,25,28);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBOMBULQNFMQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.